6-ヒドロキシ-2,2-ジメチルクロマン

説明

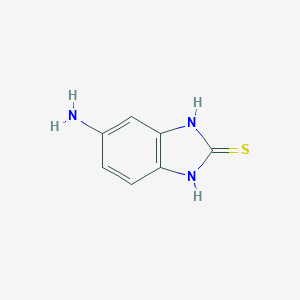

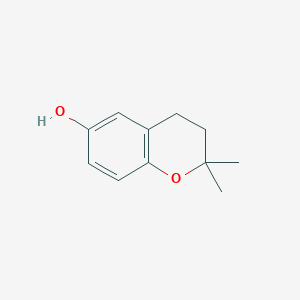

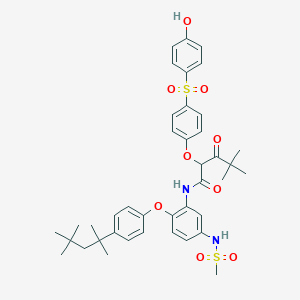

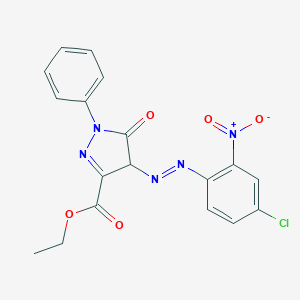

6-Hydroxy-2,2-dimethylchroman, also known as 6-hydroxy-2,2-dimethyl-3,4-dihydro-2H-benzo(b)pyran, is a type of chroman . Chromans are important and interesting heterobicyclic compounds that act as building blocks in medicinal chemistry for the isolation, design, and synthesis of novel lead compounds .

Synthesis Analysis

The synthesis of chroman derivatives has been reported in various studies. For instance, one method involves the reaction of 2,4,6-trihydroxyacetophenone with 1-bromo-3-methylbut-2-ene in the presence of anhydrous K2CO3, followed by the acid-catalyzed Claisen–Schmidt rearrangement .Molecular Structure Analysis

The molecular structure of 6-Hydroxy-2,2-dimethylchroman is C11H14O2, with a molecular weight of 178.22800 . It has a density of 1.085g/cm3, a boiling point of 302.2ºC at 760mmHg, and a flash point of 133.8ºC .Chemical Reactions Analysis

Chroman-4-one analogs, such as 6-hydroxy-2-(3-hydroxyphenyl) chroman-4-one, 6-hydroxy-2-(4-hydroxyphenyl) chroman-4-one, and 2-(3,4-dihydroxyphenyl)-6-hydroxychroman-4-one, have been shown to display antiparasitic activity by targeting pteridine reductase-1 .Physical And Chemical Properties Analysis

6-Hydroxy-2,2-dimethylchroman has a molecular weight of 178.22800, a density of 1.085g/cm3, a boiling point of 302.2ºC at 760mmHg, and a flash point of 133.8ºC . The exact mass is 178.09900, the PSA is 29.46000, the LogP is 2.49580, and the vapour pressure is 0.000561mmHg at 25°C .科学的研究の応用

薬理学的活性

6-ヒドロキシ-2,2-ジメチルクロマンを含むクロマノンアナログは、幅広い薬理学的活性を示します . これらには、抗がん剤、抗血管、抗糖尿病、抗酸化、抗菌、抗真菌、抗ウイルス、抗リーシュマニア、殺虫剤、痙攣解禁剤、鎮痛剤、抗炎症剤、抗凝固剤、エストロゲン阻害剤、抗アセチルコリンエステラーゼ(AchE)阻害剤、抗ヒト免疫不全ウイルス(HIV)、抗けいれん剤、抗うつ剤、抗コロナウイルスおよび抗結核活性があります .

抗寄生虫活性

6-ヒドロキシ-2-(3-ヒドロキシフェニル)クロマン-4-オン、6-ヒドロキシ-2-(4-ヒドロキシフェニル)クロマン-4-オン、および2-(3,4-ジヒドロキシフェニル)-6-ヒドロキシクロマン-4-オンなどのクロマン-4-オンアナログは、T. bruceiおよびL. infantumに対して有意な阻害を示し、抗寄生虫活性を示しています .

抗精神病の可能性

7- (4- (4- (6-フルオロベンゾ[d]イソキサゾール-3-イル)ピペリジン- 1-イル)ブトキシ)-2,2-ジメチルクロマン-4-オンを含むフラボン誘導体は、潜在的な広域スペクトル抗精神病薬として有望であることが示されています . これらは、ドーパミンD2、D3およびセロトニン5-HT1A、5-HT2A受容体に対する高い親和性を示し、また5-HT2C、α1およびH1受容体に対する低〜中程度の活性を示します . これは、体重増加、起立性低血圧、QT延長などの副作用を引き起こす可能性が低いことを示しています .

統合失調症の治療

生体内行動研究は、これらの化合物がカタレプシーを引き起こすことなく、統合失調症様症状を軽減するのに好ましい効果があることを示唆しています . これは、6-ヒドロキシ-2,2-ジメチルクロマンとそのアナログが、新規非定型抗精神病薬としてさらに開発される可能性があることを示唆しています .

化学合成

作用機序

Target of Action

Chromanone analogs, which include 6-hydroxy-2,2-dimethylchroman, have been shown to target pteridine reductase-1, displaying antiparasitic activity .

Mode of Action

It’s known that chromanone analogs interact with their targets, leading to significant inhibition against certain parasites .

Biochemical Pathways

Chromanone analogs have been associated with a wide range of pharmacological activities, suggesting they may affect multiple pathways .

Result of Action

Chromanone analogs have been associated with various biological activities such as anticancer, antidiabetic, antioxidant, antimicrobial, and more .

将来の方向性

生化学分析

Biochemical Properties

Chroman derivatives are known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

These compounds can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Chroman derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

2,2-dimethyl-3,4-dihydrochromen-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-11(2)6-5-8-7-9(12)3-4-10(8)13-11/h3-4,7,12H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKUWKXIPPULUCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(O1)C=CC(=C2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60172232 | |

| Record name | 6-Hydroxy-2,2-dimethylchroman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1886-42-6 | |

| Record name | 6-Hydroxy-2,2-dimethylchroman | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001886426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy-2,2-dimethylchroman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The research mentions that 6-Hydroxy-2,2-dimethylchroman does not react with superoxide to form chromanoxyl radicals, unlike other tocopherol model compounds. What structural feature is believed to be responsible for this difference in reactivity?

A1: The research suggests that the absence of a methyl substituent at the C-5 position in 6-Hydroxy-2,2-dimethylchroman is responsible for its lack of reactivity with superoxide []. The presence of this methyl group in other tocopherol models, like α-tocopherol and its model (6-Hydroxy-2,2,5,7,8-pentamethylchroman), is correlated with their ability to form chromanoxyl radicals upon reaction with superoxide. This highlights the importance of the C-5 methyl group in facilitating this specific antioxidant activity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(17Z,21Z)-25-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-13-butan-2-yl-1,3,4,9,29-pentahydroxy-7,11-dioxo-12,31-dioxabicyclo[25.3.1]hentriaconta-15,17,19,21,23-pentaene-28-carboxylic acid](/img/structure/B160914.png)

![Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid](/img/structure/B160928.png)

![Benzenesulfonic acid, 3,3'-[carbonylbis[imino(3-methoxy-4,1-phenylene)azo]]bis-, disodium salt](/img/structure/B160929.png)

![Tetracyclo[3.3.1.02,8.04,6]nonan-3-one](/img/structure/B160933.png)